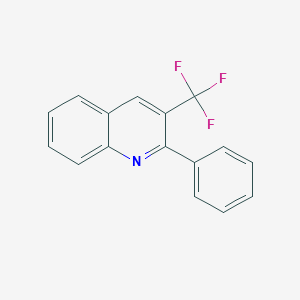

2-Phenyl-3-(trifluoromethyl)quinoline

Description

2-Phenyl-3-(trifluoromethyl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a phenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 2. The quinoline scaffold is known for its aromaticity and electron-deficient nature, which is further modulated by the electron-withdrawing -CF₃ group.

Properties

Molecular Formula |

C16H10F3N |

|---|---|

Molecular Weight |

273.25 g/mol |

IUPAC Name |

2-phenyl-3-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C16H10F3N/c17-16(18,19)13-10-12-8-4-5-9-14(12)20-15(13)11-6-2-1-3-7-11/h1-10H |

InChI Key |

ZOVQSVPZZZVCLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Procedure Summary

- Starting materials: β-halo-β-trifluoromethylstyrenes react with lithium pyrrolidide (generated from pyrrolidine and n-butyllithium) in tetrahydrofuran (THF) or neat pyrrolidine.

- Enamine formation: The reaction yields α-CF3-β-aryl enamines, which are isolated as Z/E isomer mixtures.

- Cyclization: These enamines undergo cyclization with aromatic aldehydes under heating (80–90 °C) to form quinoline derivatives.

- Purification: The products are purified by column chromatography.

Key Experimental Data

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Enamine formation (Method A) | β-halo-β-CF3 styrene + Li pyrrolidide in THF, -70 °C to RT | 53-76 | Z/E isomers formed, inseparable by chromatography |

| Enamine formation (Method B) | β-halo-β-CF3 styrene + excess pyrrolidine neat, RT, 1-3 h | 53-76 | Similar yields, simpler setup |

| Cyclization with aldehydes | 80-90 °C, 6-12 h | 70-90 | High selectivity for 2-trifluoromethyl quinolines |

This method was reported by Muzalevskiy et al. (2021) with detailed characterization of intermediates and products, demonstrating high regioselectivity and good yields for this compound derivatives.

Friedlander Synthesis Adapted for Trifluoromethylquinolines

The classical Friedlander synthesis involves the condensation of 2-aminobenzaldehydes with ketones, followed by cyclodehydration to form quinolines. This approach has been adapted for trifluoromethyl-substituted quinolines by using trifluoromethylated ketones or aldehydes.

Procedure Highlights

- Reactants: 2-aminobenzaldehyde derivatives and trifluoromethylated ketones.

- Catalysts: Acidic catalysts such as trifluoroacetic acid, Lewis acids, or p-toluenesulfonic acid.

- Conditions: Heating in solvents like toluene or water under reflux.

- Outcome: Formation of this compound with moderate to high yields (typically 70–95%).

Advantages and Limitations

- Advantages: Straightforward, one-pot synthesis; widely applicable.

- Limitations: Instability of aminobenzaldehyde precursors can reduce yields; requires careful control of reaction conditions to avoid side reactions.

This method is well-documented in the literature for synthesizing various substituted quinolines, including trifluoromethyl derivatives.

Transition-Metal Catalyzed Cross-Coupling and Cyclization

Palladium-catalyzed reactions have been employed to construct quinoline frameworks with trifluoromethyl substituents.

Typical Reaction Setup

- Starting materials: 2-aminobenzonitriles, trifluoromethylated ketones or arylboronic acids.

- Catalysts: Pd(OAc)2 with ligands such as 2,2’-bipyridine.

- Base: Potassium phosphate or similar.

- Solvent: Toluene or ethylene glycol.

- Temperature: 80–120 °C.

- Time: 2–24 hours.

Reaction Outcome

- Efficient formation of this compound derivatives.

- Yields typically range from 60% to 90%.

- High regioselectivity and functional group tolerance.

This approach allows for the modular introduction of the phenyl and trifluoromethyl groups via cross-coupling and subsequent cyclization.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| CF3-Enamine Cyclization | β-halo-β-CF3 styrenes + Li pyrrolidide, aldehydes, 80-90 °C | 70–90 | High selectivity, good yields | Requires handling of organolithium reagents |

| Friedlander Synthesis | 2-aminobenzaldehyde + CF3-ketone, acid catalyst, reflux | 70–95 | Simple, one-pot | Precursor instability |

| Pd-Catalyzed Cross-Coupling | 2-aminobenzonitrile + arylboronic acid, Pd catalyst, base | 60–90 | Versatile, mild conditions | Requires expensive catalysts |

Research Findings and Notes

- The CF3-enamine method provides a robust route to this compound with excellent regioselectivity and the ability to introduce diverse substituents on the phenyl ring.

- Friedlander synthesis remains a classical and widely used approach but requires careful precursor preparation to avoid side reactions.

- Transition-metal catalysis offers a modern, flexible approach with potential for scale-up and functional group tolerance.

- The choice of method depends on available starting materials, desired substitution pattern, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions, especially involving the trifluoromethyl group, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like organometallic compounds and halogenating agents are frequently employed.

Major Products: The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides .

Scientific Research Applications

2-Phenyl-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound exhibits significant biological activity, making it a candidate for drug development.

Industry: The compound is used in the production of liquid crystals and as a component in various dyes

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit various enzymes, leading to its biological activity. The compound can interact with DNA, proteins, and other biomolecules, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-Withdrawing Effects: The -CF₃ group at C3 in the target compound likely enhances electrophilicity, favoring interactions with biological targets like enzymes or receptors. This contrasts with C2-substituted -CF₃ quinolines (e.g., 6-methyl-2-(trifluoromethyl)quinoline), where steric effects may dominate .

- Aromatic Interactions : The phenyl group at C2 in the target compound promotes π-π stacking, a feature absent in methyl- or halogen-substituted analogues. This property is critical in drug design for target binding .

- Synthetic Complexity: Derivatives with multiple fluorinated substituents (e.g., 4-[Chloro(fluoro)methyl]-6-fluoro-2-(trifluoromethyl)quinoline) require specialized reagents (e.g., BF₃·Et₂O) and exhibit lower yields (35%) compared to simpler analogues .

Physicochemical Properties

- Lipophilicity: The -CF₃ group increases logP (lipophilicity), improving membrane permeability. For instance, this compound is expected to have higher logP than non-fluorinated analogues like 2-diphenylmethyl-3-(2-hydroxyethyl)-6-methylquinoline .

- Thermal Stability: Fluorinated quinolines generally exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature applications in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.